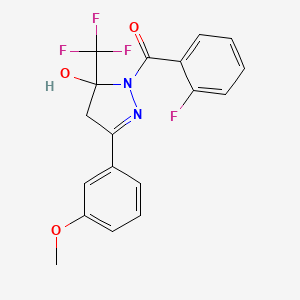
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG1478, is a synthetic chemical compound that belongs to the class of quinazoline derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and differentiation. AG1478 has been widely used in scientific research to investigate the mechanisms of EGFR signaling and its role in various physiological and pathological conditions.
作用机制
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of the receptor and downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the activation of other receptor tyrosine kinases, such as ErbB2 and ErbB3, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to modulate the immune response in various disease models.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and specificity for EGFR tyrosine kinase, its well-established mechanism of action, and its availability from commercial sources. However, 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone also has some limitations, such as its potential off-target effects and toxicity at high concentrations, as well as its limited solubility in aqueous solutions.
未来方向
Future research directions for 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the investigation of the role of EGFR signaling in other physiological and pathological conditions, such as wound healing and inflammation, and the evaluation of the therapeutic potential of EGFR inhibitors in combination with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects and toxicity of 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone involves several steps, starting from the reaction of 2,4-dichloroaniline with ethyl acetoacetate to form 2,4-dichloro-3-ketoanilide. This intermediate is then reacted with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium methoxide to obtain the corresponding quinazoline derivative. The final compound is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR signaling in various cellular processes, such as cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been used to study the effect of EGFR inhibition on cancer cell growth and invasion, as well as the potential therapeutic applications of EGFR inhibitors in cancer treatment.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONRTSEABTKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6074044.png)
![1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6074057.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)


![2-{4-[2-(2-chloro-5-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6074074.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6074079.png)
![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)
![methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074113.png)

![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)